3-(Dibutylamino)propanoic acid
Overview
Description
3-(Dibutylamino)propanoic acid is an organic compound with the molecular formula C₁₁H₂₃NO₂. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a dibutylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)propanoic acid typically involves the reaction of dibutylamine with acrylonitrile, followed by hydrolysis. The reaction conditions generally include:
Reaction with Acrylonitrile: Dibutylamine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-80°C.
Hydrolysis: The resulting nitrile is then hydrolyzed to form the corresponding carboxylic acid. This step involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Dibutylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)propanoic acid involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)propanoic acid
- 3-(Dipropylamino)propanoic acid
- 3-(Dimethylamino)propanoic acid
Uniqueness
3-(Dibutylamino)propanoic acid is unique due to its specific dibutylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Properties
IUPAC Name |
3-(dibutylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVDMIARDUSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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